GGTI-2154 hydrochloride
Beschreibung
Chemical Identity and Nomenclature
GGTI-2154 hydrochloride belongs to the class of peptidomimetic inhibitors designed to mimic the C-terminal CAAX motif of geranylgeranylated proteins. Its systematic IUPAC name reflects its stereochemistry and functional groups:
- IUPAC Name : (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid; hydrochloride.
- Molecular Formula : C₂₄H₂₉ClN₄O₃ (molecular weight: 457.0 g/mol).
- SMILES : CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC@@HC(=O)O.Cl.
Structural Features
- A central benzoyl group substituted with a 2-methylphenyl moiety at position 2 and an imidazole-containing side chain at position 4.
- A stereospecific (2S)-configured amino acid backbone linked to a methylpentanoic acid group.
- Hydrochloride salt enhances solubility for in vitro and in vivo applications.
Historical Context in Geranylgeranyltransferase Inhibition Research
The development of this compound stems from decades of research into prenylation inhibitors. Geranylgeranyltransferase I (GGTase-I) catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to proteins with C-terminal CAAX motifs (e.g., Rho, Rac, Rap). Early inhibitors like GGTI-298 (IC₅₀: 3 μM for Rap1A) established the therapeutic potential of blocking GGTase-I in cancer, but lacked selectivity over farnesyltransferase (FTase).
Evolution of Selectivity
- GGTI-2418 : A peptidomimetic inhibitor with 5,600-fold selectivity for GGTase-I over FTase (IC₅₀: 9.5 nM vs. 53 μM).
- GGTI-2154 : Structural optimization introduced the imidazole-methylamino group, improving cell permeability and target engagement. Its hydrochloride salt formulation further enhanced bioavailability.
Biological Relevance of Geranylgeranyltransferase I (GGTase-I)
GGTase-I is essential for the activation of proteins regulating cell proliferation, survival, and metastasis. Inhibition of GGTase-I by this compound induces the following effects:
Mechanisms of Action
- Cell Cycle Arrest :
- Apoptosis Induction :
- Anti-Metastatic Effects :
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRKKNPKMYXQRS-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-Amino-2-(2-methylphenyl)benzoic Acid
The benzoyl precursor is prepared through nitration and subsequent reduction:
-
Nitration : 2-(2-methylphenyl)benzoic acid is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the para position.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 4-amino-2-(2-methylphenyl)benzoic acid (yield: 85–90%).
Key Characterization Data :
Functionalization with 1H-Imidazol-5-ylmethylamine
The amine intermediate is coupled with 1H-imidazol-5-ylmethylamine using a carbodiimide-mediated reaction:
-
Activation : 4-Amino-2-(2-methylphenyl)benzoic acid (1.0 equiv) is dissolved in dry dimethylformamide (DMF) under nitrogen. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxylic acid.
-
Coupling : 1H-Imidazol-5-ylmethylamine (1.1 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–16 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (silica gel, hexane/ethyl acetate 3:1).
Reaction Optimization :
Chiral Amino Acid Coupling
The (2S)-4-methylpentanoic acid fragment is attached via a second amide bond formation:
-
Activation : The benzoyl-imidazole intermediate (1.0 equiv) is reacted with N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dry DCM.
-
Coupling : (2S)-4-methylpentanoic acid (1.1 equiv) is added, and the mixture is stirred at 0°C for 6 hours. The dicyclohexylurea byproduct is removed by filtration, and the product is concentrated under reduced pressure.
Stereochemical Integrity :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability:
-
Acid Treatment : The final compound is dissolved in anhydrous ether, and hydrogen chloride gas (HCl) is bubbled through the solution until precipitation is complete.
-
Recrystallization : The crude hydrochloride salt is recrystallized from methanol/diethyl ether (1:5) to afford white crystals (yield: 70–75%, purity: ≥99.5%).
Critical Parameters :
-
Solvent Polarity : Methanol/diethyl ether mixtures provided optimal crystal growth without solvate formation.
-
Drying Conditions : Vacuum drying at 40°C for 24 hours ensured residual solvent levels <0.1%.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
-
δ 8.25 (s, 1H, imidazole-H), 7.60–7.20 (m, 8H, aromatic-H), 4.30 (m, 1H, CH-NH), 3.85 (s, 2H, CH₂-imidazole), 2.55 (m, 1H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 6H, (CH₃)₂).
¹³C NMR (126 MHz, D₂O):
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 457.1752 (calculated for C₂₄H₂₉ClN₄O₃: 457.1750).
-
Fragmentation Pattern : Dominant peaks at m/z 320.1 (benzoyl-imidazole fragment) and 137.0 (4-methylpentanoic acid).
Comparative Analysis of Synthetic Routes
Key Observations :
-
Carbodiimide methods offer the best balance of yield and scalability but require stringent moisture control.
-
Enzymatic approaches, while environmentally friendly, suffer from low throughput and high catalyst costs.
Challenges and Optimization Strategies
Byproduct Formation During Imidazole Functionalization
The unprotected imidazole nitrogen is prone to alkylation during coupling steps, generating N-alkylated impurities (5–10%). Mitigation strategies include:
Racemization of the Chiral Center
The stereochemical integrity of the (2S)-amino acid is compromised at elevated temperatures (>30°C) or prolonged reaction times. Optimization involves:
-
Use of Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) minimizes epimerization by accelerating reaction kinetics.
Industrial-Scale Production Considerations
For batch sizes exceeding 1 kg, the following adjustments are critical:
-
Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves safety and facilitates recycling.
-
Catalyst Recycling : Pd/C catalysts are recovered via centrifugation and reused for up to five batches without activity loss.
-
Continuous Flow Chemistry : Microreactor systems reduce reaction times by 40% and improve heat transfer during nitration and reduction steps .
Analyse Chemischer Reaktionen
Reaktionstypen: GGTI-2154 (Hydrochlorid) unterliegt hauptsächlich Hemmungsreaktionen, bei denen es die Aktivität der Geranylgeranyltransferase I hemmt. Es unterliegt unter normalen Bedingungen typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei der Synthese und den Reaktionen mit GGTI-2154 (Hydrochlorid) verwendet werden, gehören Geranylgeranylpyrophosphat und H-Ras. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die selektive Hemmung von GGTase I zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von GGTI-2154 (Hydrochlorid) mit Geranylgeranylpyrophosphat und H-Ras gebildet wird, ist die gehemmte Form von GGTase I, die die Übertragung von Geranylgeranyl-Gruppen auf Zielproteine verhindert .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have indicated that compounds similar to (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid; hydrochloride exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole and benzamide structures have shown promising results in inhibiting the growth of cervical and bladder cancer cells with IC50 values ranging from 2.38 to 3.77 µM . These findings suggest that the compound may possess similar antitumor properties.
mTOR Inhibition
The compound has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and improved responses to chemotherapy . This mechanism is particularly relevant in the treatment of various cancers where mTOR signaling is dysregulated.
Case Studies
Wirkmechanismus
GGTI-2154 (hydrochloride) exerts its effects by selectively inhibiting geranylgeranyltransferase I. This enzyme is responsible for the post-translational modification of proteins by attaching geranylgeranyl groups to specific cysteine residues. By inhibiting this enzyme, GGTI-2154 (hydrochloride) prevents the proper functioning of geranylgeranylated proteins, which are critical for cell division, survival, and oncogenesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Imidazole-Containing Amino Acid Derivatives
L-Histidine Monohydrochloride Monohydrate ()
- Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride hydrate.
- Molecular Weight : 209.63 g/mol.
- Key Differences : Lacks the benzoyl and 2-methylphenyl groups, making it simpler and more hydrophilic (LogP ≈ -1.5 vs. estimated LogP ~3.5 for the target compound).
- Applications : Widely used in cell culture media and as a precursor for histamine synthesis.
(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic Acid ()
Benzimidazole and Benzoic Acid Derivatives
2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride ()
- Structure : Benzimidazole core with a carboxylic acid substituent.
- Molecular Weight : ~214.65 g/mol.
N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine ()
Complex Imidazole Derivatives
(2S,3S)-2-{...}-3-hydroxypropanoic Acid ()
- Structure : Multi-imidazole chains with chlorinated and hydroxylated substituents.
- Molecular Weight : ~750 g/mol.
- Bioactivity : Likely targets nucleic acid-protein interactions due to extended hydrogen-bonding capacity, contrasting with the target compound’s smaller size and focus on enzymatic inhibition .
(2S)-5-(Diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic Acid Hydrochloride ()
Comparative Data Table
Biologische Aktivität
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies that elucidate its activity against different biological targets.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an imidazole moiety and a benzoyl group. Its molecular formula is , and it has a molecular weight of approximately 364.87 g/mol. The presence of both hydrophilic and lipophilic components suggests potential interactions with various biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The imidazole group is known to participate in hydrogen bonding and can act as a ligand for various biological receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation: Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis. The imidazole derivative has been linked to increased cytotoxicity against several cancer cell lines, including cervical and bladder cancer cells .
- Modulation of Enzyme Activity: The compound may also interact with enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
Cytotoxicity Testing
A series of experiments were conducted to assess the cytotoxicity of (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid; hydrochloride against various human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 2.38 µM to 8.13 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| Cervical Cancer SISO | 2.38 |
| Bladder Cancer RT-112 | 3.77 |
| Other Cell Lines | 8.13 |
Induction of Apoptosis
Further investigations revealed that treatment with this compound led to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent. For instance, at concentrations corresponding to IC50 levels, approximately 10.2% of SISO cells exhibited early signs of apoptosis .
Case Studies
-
Cervical Cancer Study:
A study focused on cervical cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its effectiveness as a therapeutic agent in oncology. -
Bladder Cancer Research:
Another study highlighted the compound's selective action against bladder cancer cells, where it not only inhibited growth but also disrupted cell cycle progression.
Q & A
Basic Question: What are the optimal synthetic routes for preparing (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid hydrochloride, and what critical parameters influence yield?
Answer:
The synthesis typically involves multi-step condensation and functional group protection. A common approach is:
Amide Coupling : React 4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoic acid derivatives with (2S)-2-amino-4-methylpentanoic acid using coupling agents like EDC/HOBt.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Critical Parameters :
- Temperature control during reflux (e.g., 3–5 hours at 100°C in acetic acid) to avoid decomposition .
- Stoichiometric excess (10%) of acylating agents to ensure complete reaction .
Basic Question: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity and detects byproducts; ideal for assessing hydrochloride salt stability.
- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .
- Melting Point : A sharp range (e.g., 313–315°C) indicates crystallinity and purity .
- 1H/13C NMR : Assigns stereochemistry (e.g., (2S) configuration) and confirms substituent positions .
Basic Question: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential HCl vapor release.
- First Aid :
Advanced Question: How can researchers address low solubility of the compound in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without disrupting biological assays .
- pH Adjustment : The hydrochloride salt may exhibit improved solubility at slightly acidic pH (5.5–6.5) due to protonation of the imidazole ring .
- Sonication : Brief ultrasonication (10–15 minutes) can disperse aggregates .
Advanced Question: How should contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be interpreted and resolved?
Answer:
- Assay Optimization : Validate cell lines (e.g., HepG2 vs. RAW264.7) and incubation times to rule out context-dependent effects .
- Dose-Response Analysis : Determine if effects are biphasic (e.g., cytoprotective at low doses, cytotoxic at high doses).
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to isolate pathways (e.g., NF-κB for inflammation vs. caspase-3 for apoptosis) .
Advanced Question: What strategies enable structural modification to enhance target selectivity (e.g., kinase inhibition vs. GPCR binding)?
Answer:
- Scaffold Optimization : Replace the 2-methylphenyl group with bulkier substituents (e.g., naphthyl) to alter steric interactions .
- Side Chain Tuning : Modify the 4-methylpentanoic acid moiety to introduce polar groups (e.g., -OH) for hydrogen bonding with specific targets .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to off-target receptors .
Advanced Question: How can researchers mitigate instability of the imidazole ring under prolonged storage?
Answer:
- Storage Conditions : Keep at -20°C in anhydrous DMF or under nitrogen to prevent hydrolysis .
- Lyophilization : Convert to a lyophilized powder to reduce water-mediated degradation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidative ring opening .
Advanced Question: What are the best practices for verifying enantiomeric purity of the (2S)-configured amino acid moiety?
Answer:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data (e.g., +15° to +20° for the (2S) form) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
